molecular formula C12H13BrF3NO3 B3287169 tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate CAS No. 839715-01-4

tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate

Cat. No.: B3287169
CAS No.: 839715-01-4
M. Wt: 356.14 g/mol
InChI Key: QAJMRVGJMJHWTH-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate: is an organic compound with the molecular formula C12H13BrF3NO3. This compound is known for its unique chemical structure, which includes a tert-butyl carbamate group, a bromine atom, and a trifluoromethoxy group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products: The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

Chemistry: tert-Butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through carbamate linkage. This modification can alter the biological activity and stability of the biomolecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate involves its ability to form stable carbamate linkages with nucleophiles. This reactivity is primarily due to the electron-withdrawing effects of the trifluoromethoxy group, which makes the carbamate carbon more susceptible to nucleophilic attack. The bromine atom also plays a role in facilitating substitution reactions .

Comparison with Similar Compounds

  • tert-Butyl (3-bromo-4-(trifluoromethyl)phenyl)carbamate
  • tert-Butyl (3-chloro-4-(trifluoromethoxy)phenyl)carbamate
  • tert-Butyl (3-bromo-4-(methoxy)phenyl)carbamate

Uniqueness: tert-Butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties to the compound. This group enhances the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[3-bromo-4-(trifluoromethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-7-4-5-9(8(13)6-7)19-12(14,15)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJMRVGJMJHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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